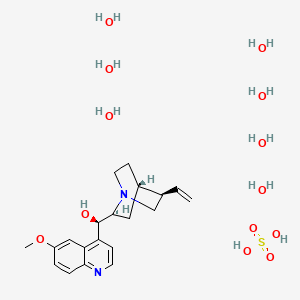

Quinine bisulfate heptahydrate

概要

説明

Quinine bisulfate heptahydrate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. This compound is known for its antimalarial properties and has been used for centuries to treat malaria. This compound is also used in the treatment of nocturnal leg cramps and as a flavoring agent in tonic water due to its bitter taste .

作用機序

Target of Action

Quinine bisulfate heptahydrate primarily targets the Plasmodium falciparum malaria parasite . This parasite is responsible for causing the most severe form of malaria . Quinine also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

This compound interferes with the growth of the malaria parasite . It acts as a blood schizonticide, meaning it kills the schizont stage of the parasite in the blood . Quinine can form a hydrogen-bonded complex with double-stranded DNA, which inhibits protein synthesis by preventing strand separation, and therefore, DNA replication and transcription to RNA .

Biochemical Pathways

Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum . It can bind with hemazoin in parasitized erythrocytes .

Pharmacokinetics

This compound is readily and almost completely absorbed from the gastrointestinal tract . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . There is the potential for increased quinine toxicity with concurrent use of potent CYP3A4 inhibitors .

Result of Action

The result of quinine’s action is the effective treatment of uncomplicated Plasmodium falciparum malaria . By inhibiting the growth of the parasite, quinine helps to alleviate the symptoms of malaria and prevent the disease from progressing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance to quinine has been documented in certain geographical regions . Additionally, potential interactions exist between quinine and other drugs, which can affect its efficacy and safety . Therefore, the patient’s medication regimen and geographical location can significantly influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

Quinine bisulfate heptahydrate plays a significant role in biochemical reactions, particularly in the treatment of malaria. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme heme polymerase in Plasmodium falciparum, the parasite responsible for malaria. This compound inhibits this enzyme, preventing the detoxification of heme, which is toxic to the parasite . Additionally, it binds to hemazoin, a byproduct of hemoglobin digestion by the parasite, further disrupting its metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In erythrocytes infected with Plasmodium falciparum, it disrupts the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme . This disruption affects cell signaling pathways, gene expression, and cellular metabolism within the parasite. In muscle cells, this compound has been shown to affect sodium channels, which can influence muscle contraction and lead to its use in treating nocturnal leg cramps .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to the heme group within the food vacuole of Plasmodium falciparum, inhibiting the polymerization of heme into hemazoin . This inhibition leads to the accumulation of free heme, which is toxic to the parasite. Additionally, this compound interferes with the parasite’s nucleic acid and protein synthesis, further hindering its growth and replication . The compound also affects muscle cell function by blocking sodium channels, which can reduce muscle excitability and prevent cramps .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air, leading to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of Plasmodium falciparum in vitro . Its stability and potency must be carefully monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasitemia in malaria-infected animals without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances, cardiac arrhythmias, and neurotoxicity have been observed . These adverse effects highlight the importance of careful dosage management to balance efficacy and safety in treating malaria.

Metabolic Pathways

This compound is metabolized primarily in the liver via the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway involves the oxidation of quinine to various metabolites, which are then excreted via the kidneys . The interaction with CYP3A4 can lead to potential drug-drug interactions, affecting the metabolism of other medications processed by the same enzyme . Understanding these metabolic pathways is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed via the bloodstream to target tissues, including the liver and erythrocytes . The compound can cross the blood-brain barrier, which is relevant for its neurotoxic effects at high doses . Transporters and binding proteins, such as albumin, play a role in its distribution and localization within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, particularly within the food vacuole of Plasmodium falciparum . This localization is critical for its antimalarial activity, as it allows the compound to interact directly with the heme group and inhibit heme polymerase . Additionally, in muscle cells, this compound can localize to the cell membrane, where it affects sodium channels and modulates muscle excitability . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.

準備方法

Synthetic Routes and Reaction Conditions

Quinine bisulfate heptahydrate is typically synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction involves the formation of quinine sulfate, which is then crystallized to obtain this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction of quinine from the bark of the cinchona tree, followed by its conversion to quinine bisulfate through a series of chemical reactions. The process includes purification steps to remove impurities and ensure the quality of the final product .

化学反応の分析

Types of Reactions

Quinine bisulfate heptahydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

科学的研究の応用

Pharmaceutical Applications

Antimalarial Agent

Quinine bisulfate heptahydrate is primarily recognized for its role as an antimalarial drug . It is effective against Plasmodium falciparum, particularly in cases where resistance to chloroquine is observed. Quinine acts as a blood schizonticide, inhibiting the polymerization of heme, which leads to the accumulation of toxic heme within the parasite .

Mechanism of Action

- Inhibition of Heme Polymerase : Quinine interferes with the malaria parasite's ability to detoxify heme, leading to increased levels of toxic heme within the parasite .

- Gametocytocidal Activity : In addition to its schizonticidal effects, quinine has activity against gametocytes of P. vivax and P. malariae, making it valuable in preventing malaria transmission .

Formulation Innovations

Recent studies have focused on enhancing the delivery and efficacy of quinine bisulfate through innovative formulations:

- Nanosuspensions (NS) : Research indicates that formulating quinine hydrochloride (QHCl) as nanosuspensions significantly improves its absorption and permeation through biological membranes. This method has shown a five-fold increase in flux and a 56-fold increase in permeation coefficient compared to traditional formulations . These enhancements suggest that similar approaches could be applied to this compound for better therapeutic outcomes.

Alternative Routes of Administration

Intranasal Delivery

The intranasal route for administering quinine has gained attention due to its potential to bypass gastrointestinal side effects and first-pass metabolism. Studies have demonstrated that intranasal administration can achieve comparable efficacy to oral routes while reducing systemic toxicity associated with high plasma concentrations .

Cosmetic and Food Industry Uses

Quinine and its salts, including this compound, are utilized in the cosmetic industry for their skin-sensitizing properties and as flavoring agents in beverages. They impart a characteristic bitterness that is desirable in certain tonic drinks .

Case Study 1: Efficacy Against Drug-Resistant Malaria

A clinical study demonstrated that patients with chloroquine-resistant P. falciparum malaria treated with intravenous quinine experienced significant reductions in parasitemia levels within 48 hours, highlighting its continued relevance in severe malaria management .

Case Study 2: Formulation Development

In a comparative study of different formulations of quinine, nanosuspensions showed enhanced bioavailability and reduced side effects when administered via intranasal routes compared to conventional oral dosing methods .

類似化合物との比較

Similar Compounds

- Quinine sulfate

- Quinine hydrochloride

- Quinine dihydrochloride

- Quinine gluconate

Uniqueness

Quinine bisulfate heptahydrate is unique due to its specific hydration state, which affects its solubility and stability. This makes it particularly suitable for certain pharmaceutical formulations and industrial applications .

生物活性

Quinine bisulfate heptahydrate, a salt form of quinine, is primarily recognized for its significant role as an antimalarial agent derived from the bark of the cinchona tree. This compound exhibits a range of biological activities that are critical in both therapeutic and toxicological contexts. The following sections detail its pharmacodynamics, pharmacokinetics, adverse effects, and case studies that illustrate its clinical implications.

Pharmacodynamics

Quinine functions predominantly as a blood schizonticide , targeting the Plasmodium species responsible for malaria. It demonstrates activity against Plasmodium falciparum, P. vivax, P. ovale, and P. malariae by inhibiting heme polymerase, leading to the accumulation of toxic heme within the parasite . Its mechanism of action also involves blocking sodium channels, which can affect cardiac conduction and muscle excitability .

Table 1: Antimalarial Activity of Quinine

| Plasmodium Species | Activity |

|---|---|

| P. falciparum | Blood schizonticide |

| P. vivax | Gametocytocidal activity |

| P. ovale | Gametocytocidal activity |

| P. malariae | Gametocytocidal activity |

Pharmacokinetics

Quinine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours . Its pharmacokinetics are significantly altered in malaria patients, affecting its volume of distribution and clearance rates. The drug is approximately 70% protein-bound in healthy individuals, increasing to over 90% in malarial patients .

Key Pharmacokinetic Parameters

- Absorption: >80%

- Volume of Distribution:

- Healthy subjects:

- Severe malaria:

- Half-life:

- Healthy subjects:

- Severe malaria:

- Metabolism: Primarily hepatic via CYP3A4 .

Adverse Effects

While quinine is effective against malaria, it is associated with several adverse effects, particularly at therapeutic doses. Commonly reported side effects include:

- Cinchonism: Symptoms include tinnitus, nausea, vomiting, and visual disturbances .

- Hypoglycemia: Due to stimulation of insulin release from pancreatic cells .

- Thrombocytopenia: Quinine can induce immune-mediated thrombocytopenia in some patients .

Table 2: Common Adverse Effects of Quinine

| Adverse Effect | Incidence |

|---|---|

| Cinchonism | Common |

| Hypoglycemia | Common |

| Thrombocytopenia | Rare (1.67 per 1000 person-years) |

| Visual disturbances | Rare |

Case Studies

Several case studies highlight the clinical implications and potential toxicity associated with quinine use:

- Overdose Case: A 14-year-old girl presented with deafness and mutism after ingesting quinine; her symptoms improved after supportive treatment .

- Thrombocytopenia Case: A study reported an incidence rate of immune thrombocytopenic purpura significantly higher in patients treated with quinine compared to those on diltiazem (IRR = 4.2) .

- Visual Disturbances: Two patients experienced acute bilateral blindness following quinine overdose; both exhibited classic symptoms of cinchonism along with QT interval prolongation .

特性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14-,19-,20+;;;;;;;;/m0......../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZACAMEMISONC-RYXXBYBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6183-68-2 | |

| Record name | Quinine bisulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUININE BISULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNS01V2R3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。